Isoquinoline-7-carbonitrile
Overview
Description
Isoquinoline-7-carbonitrile derivatives are a class of compounds that have garnered interest due to their potential biological activities. These compounds are characterized by the isoquinoline scaffold, a heterocyclic aromatic organic compound similar to quinoline but with a nitrogen atom in the seventh position. The carbonitrile group attached to this scaffold adds to the chemical diversity and reactivity of these molecules, making them valuable in various chemical and pharmaceutical applications.
Synthesis Analysis
The synthesis of isoquinoline-7-carbonitrile derivatives involves various strategies, including homology modeling and molecular dynamics to evaluate their structure-activity relationships . For instance, 3-methylisoquinoline-4-carbonitriles have been synthesized and investigated as protein kinase A inhibitors of Plasmodium falciparum, with one compound showing the ability to inhibit parasite growth in vitro . Another approach involves the synthesis of 7-substituted-1-(3-bromophenylamino)isoquinoline-4-carbonitriles, where the inhibitory effect on myosin light chain kinase and epidermal growth factor receptor kinase was found to be dependent on the substituents at the 7-position . Additionally, 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles have been prepared using a Cu-catalyzed reaction of 2-(2-bromophenyl)-1H-indoles with propanedinitrile .
Molecular Structure Analysis
The molecular structure of isoquinoline-7-carbonitrile derivatives is crucial for their biological activity. For example, the structure of 7-acetyl-2,3,5,6,7,8-hexahydro-6-hydroxy-1,6-dimethyl-3-thioxo-8-phenyl(heteryl)isoquinoline-4-carbonitriles was confirmed by X-ray diffraction, highlighting the importance of structural elucidation in the development of these compounds . The tetracyclic structure of 13-arylisoquinolino[2,1-a]quinoline-12-carbonitrile was also verified using elemental and spectroscopic data, demonstrating the complexity and diversity of these molecules .
Chemical Reactions Analysis
Isoquinoline-7-carbonitrile derivatives undergo various chemical reactions that lead to the formation of new compounds with potential pharmacological properties. For instance, 1-amino-5-morpholino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile was converted to chloro-acetylamino derivatives and further reacted with different amines to yield a variety of fused heterocyclic compounds . These reactions demonstrate the versatility of isoquinoline-7-carbonitrile derivatives in synthesizing new chemical entities.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoquinoline-7-carbonitrile derivatives are influenced by their molecular structure and the nature of their substituents. The synthesis of 5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives using a green and efficient method showcases the importance of reaction conditions, such as the use of a basic catalyst and PEG-400, in determining the yield and purity of the final products . These properties are essential for the practical application of these compounds in medicinal chemistry and other fields.
Scientific Research Applications
1. Inhibitors in Biochemistry and Medicine
- Isoquinoline derivatives have been synthesized for their inhibitory effects on enzymes like myosin light chain kinase (MLCK) and the epidermal growth factor receptor kinase (EGFR) (Rode et al., 2011). Such inhibitors are crucial in studying cell function and developing treatments for various diseases.
- Another study explored isoquinoline carbonitriles as protein kinase A inhibitors of Plasmodium falciparum, showing potential in antimalarial drug development (Buskes et al., 2016).
2. Synthesis of Novel Compounds
- Research has been conducted on synthesizing new compounds, like partially hydrogenated isoquinolines, and evaluating their toxicological effects against certain agricultural pests (Bakhite et al., 2022). Such studies are significant for developing new insecticides.
- Synthesis of tetra- and penta-heterocyclic compounds incorporating isoquinoline moiety offers insights into creating diverse chemical structures for various applications (Abdallah et al., 2009).
3. Corrosion Inhibition
- Quinoline derivatives have been studied for their role as corrosion inhibitors, which is crucial in protecting metals from degradation (Singh et al., 2016). Such research is valuable in material science and engineering.
4. Antitumor Activities
- Novel quinoline derivatives carrying various moieties have been synthesized and evaluated for their potential as anticancer agents (Ghorab et al., 2016). These findings are significant for developing new cancer treatments.
5. Synthesis for Photophysical Properties
- Innovative green-protocolmethods have been developed for synthesizing isoquinoline derivatives with notable photophysical properties, highlighting their potential in material sciences and photovoltaic applications (Kumar et al., 2015).
6. Pharmacokinetics and Drug Analysis
- High-performance liquid chromatography (HPLC) methods have been developed for analyzing isoquinoline alkaloids in medical applications, such as in the study of Chinese medicine Coptis chinensis (Liu & Chen, 2012). This research is crucial for quality control in herbal medicine and pharmacokinetic studies.
Safety And Hazards
Isoquinoline-7-carbonitrile is labelled with the GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, and taking off contaminated clothing and washing it before reuse .
Future Directions
properties
IUPAC Name |
isoquinoline-7-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2/c11-6-8-1-2-9-3-4-12-7-10(9)5-8/h1-5,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMSGABJHLXRRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90608054 | |
Record name | Isoquinoline-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90608054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinoline-7-carbonitrile | |
CAS RN |
223671-92-9 | |
Record name | 7-Isoquinolinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=223671-92-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoquinoline-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90608054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.